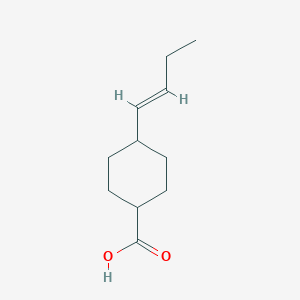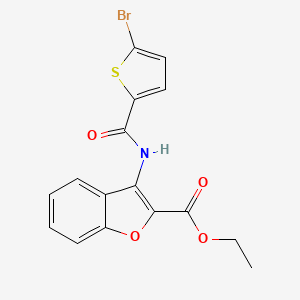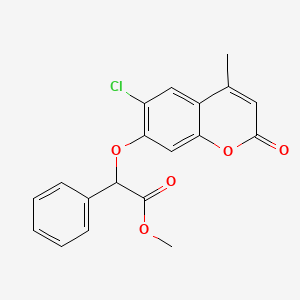![molecular formula C18H19N3OS B2999729 (E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-33-0](/img/structure/B2999729.png)
(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide, commonly known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been reported to inhibit the acetylation of p53 and other transcription factors, leading to the inhibition of cancer cell growth.
Mechanism of Action
C646 targets the (E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide domain of p300/CBP-associated factor (PCAF) and inhibits its activity. PCAF is a histone acetyltransferase that acetylates various transcription factors, including p53, leading to their activation. By inhibiting PCAF, C646 inhibits the acetylation of p53 and other transcription factors, leading to their inactivation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
C646 has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of T cell differentiation and cytokine production, and the improvement of cognitive function in mice with Alzheimer's disease. In addition, C646 has been reported to inhibit the acetylation of various transcription factors, including p53, leading to their inactivation.
Advantages and Limitations for Lab Experiments
C646 has several advantages for lab experiments, including its high purity and specificity for the (E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide domain of PCAF. However, C646 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research of C646 include the development of more potent and selective inhibitors of PCAF, the investigation of the role of PCAF in other diseases besides cancer, and the exploration of the potential use of C646 as a therapeutic agent for cancer and other diseases. In addition, the combination of C646 with other anticancer agents may enhance its therapeutic efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of C646 involves the reaction of 2-aminobenzonitrile, 5-bromothiophene-2-carbaldehyde, and N,N-dimethylbut-2-enamide in the presence of a palladium catalyst. The reaction yields C646 as a yellow solid with a purity of over 95%.
Scientific Research Applications
C646 has been extensively studied in various scientific research fields, including cancer biology, immunology, and neurology. In cancer biology, C646 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. In addition, C646 has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
In immunology, C646 has been shown to regulate the differentiation of T cells and the production of cytokines. Specifically, C646 has been reported to promote the differentiation of Th1 cells and inhibit the differentiation of Th17 cells, leading to the suppression of autoimmune diseases.
In neurology, C646 has been reported to improve the cognitive function of mice with Alzheimer's disease by inhibiting the acetylation of tau protein.
properties
IUPAC Name |
(E)-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21(2)10-4-7-18(22)20-13-14-5-3-6-15(11-14)17-9-8-16(12-19)23-17/h3-9,11H,10,13H2,1-2H3,(H,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVFTMDGPKIAP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=CC=C1)C2=CC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=CC=C1)C2=CC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2999650.png)





![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)


![2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride](/img/structure/B2999665.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)